molecular formula C15H9Cl2FO B6346450 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one CAS No. 1320361-66-7

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Cat. No. B6346450
CAS RN: 1320361-66-7
M. Wt: 295.1 g/mol
InChI Key: BSXPOPCYXGORCX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 2CFPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of a class of compounds known as arylalkenyl chloro-fluoro-phenyls, which are characterized by their unique structure and properties. 2CFPC has been studied for its ability to act as an inhibitor of various enzymes, as well as its potential use in drug design and development.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. It has been found to act as an inhibitor of various enzymes, including cytochrome P450, which is involved in drug metabolism. This makes it a potential target for drug design and development. Additionally, it has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the levels of amyloid-beta peptide, which is associated with the disease.

Mechanism of Action

The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme and block its activity. Additionally, it is believed that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one may act as an antioxidant, which could explain its potential use in cancer research.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not fully understood. However, it has been found to act as an inhibitor of various enzymes, including cytochrome P450. This inhibition could lead to changes in the metabolism of drugs, which could have implications for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could have implications for cancer research.

Advantages and Limitations for Lab Experiments

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to act as an inhibitor of various enzymes, which could be useful for drug design and development. Additionally, it has been found to inhibit the growth of certain cancer cells, which could be useful for cancer research. However, it has some limitations as well. For example, the exact mechanism of action is not fully understood, and its effects on humans are not well-studied.

Future Directions

There are numerous possible future directions for research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action and its effects on humans. Additionally, further research could be done to explore its potential applications in drug design and development, as well as its potential use in cancer research. Furthermore, research could be done to explore its potential use in the treatment of Alzheimer’s disease, as well as its potential use in other medical fields. Finally, research could be done to explore its potential use in other scientific fields, such as materials science and biotechnology.

Synthesis Methods

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one can be synthesized in a few different ways. One method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of an acid catalyst. This reaction yields the desired product in high yield. Another method involves the reaction of 2-chloro-6-fluorophenol and 3-chlorophenylprop-2-en-1-one in the presence of a base catalyst. This reaction yields the desired product in moderate yields.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXPOPCYXGORCX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

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